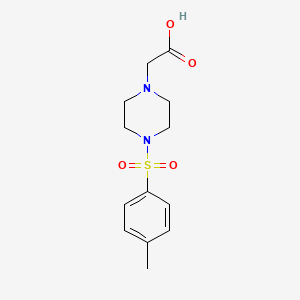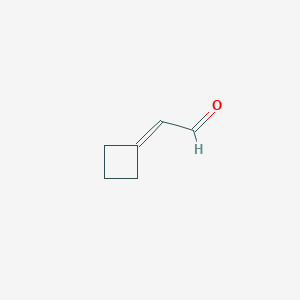
2-Cyclobutylideneacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylideneacetaldehyde is an organic compound with the molecular formula C6H8O. It is characterized by a cyclobutylidene group attached to an acetaldehyde moiety. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclobutylideneacetaldehyde can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where cyclobutene is reacted with formaldehyde under specific conditions to form the desired product . Another method includes the oxidation of cyclobutylidene alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylideneacetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Cyclobutylidene carboxylic acid.
Reduction: Cyclobutylidene alcohol.
Substitution: Varies based on the nucleophile used.
Scientific Research Applications
2-Cyclobutylideneacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutylideneacetaldehyde involves its reactivity as an aldehyde and the strain associated with the cyclobutylidene ring. The compound can undergo nucleophilic addition reactions at the aldehyde group, leading to the formation of various adducts. Additionally, the cyclobutylidene ring can participate in ring-opening reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Cyclobutanone: Another cyclobutane derivative with a ketone functional group.
Cyclobutylmethanol: A cyclobutane derivative with a hydroxyl group.
Cyclobutylamine: A cyclobutane derivative with an amine group.
Comparison: 2-Cyclobutylideneacetaldehyde is unique due to the presence of both a cyclobutylidene ring and an aldehyde group, which imparts distinct reactivity compared to other cyclobutane derivatives. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-cyclobutylideneacetaldehyde |
InChI |
InChI=1S/C6H8O/c7-5-4-6-2-1-3-6/h4-5H,1-3H2 |
InChI Key |
OPFZBLBGUPGRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
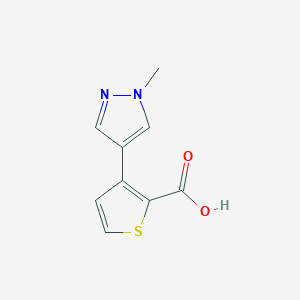
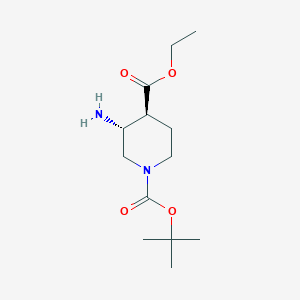
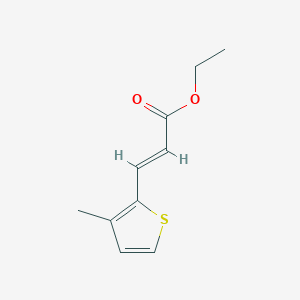
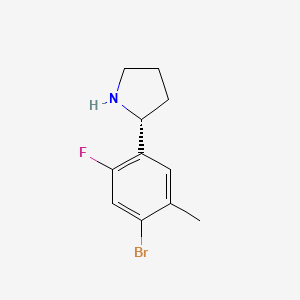


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
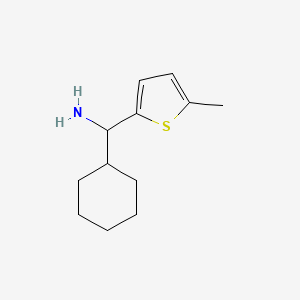
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
